4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride is a chemical compound with the empirical formula C12H24ClNO2 and a molecular weight of 249.78 g/mol . This compound is often used in research settings and is known for its unique structure, which includes a piperidine ring and a tetrahydrofuran moiety.
Scientific Research Applications
4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Safety and Hazards
Preparation Methods
The synthesis of 4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Mechanism of Action
The mechanism of action of 4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride can be compared with similar compounds such as:
4-Ethoxy-N-(Tetrahydro-2-furanylmethyl)benzamide: This compound has a similar tetrahydrofuran moiety but differs in its benzamide structure.
Other Piperidine Derivatives: Compounds with piperidine rings but different substituents can be compared to highlight the unique properties of this compound.
These comparisons help to understand the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
IUPAC Name |
4-[2-(oxolan-2-ylmethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-12(15-8-1)10-14-9-5-11-3-6-13-7-4-11;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMOOAXFLBMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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